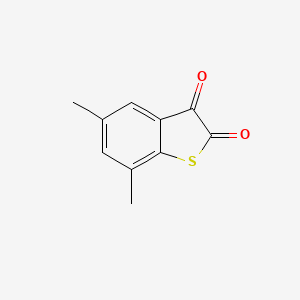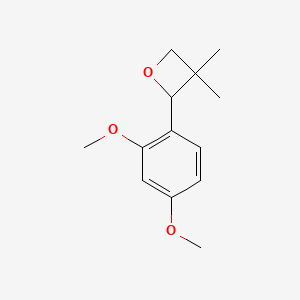
2-(2,4-Dimethoxyphenyl)-3,3-dimethyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethoxyphenyl)-3,3-dimethyloxetane is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a dimethyloxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-3,3-dimethyloxetane typically involves the reaction of 2,4-dimethoxybenzyl chloride with 3,3-dimethyloxetan-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)-3,3-dimethyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxetane ring into more stable structures.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,4-dimethoxyphenyl)-3,3-dimethyl-2-oxetanone.
Reduction: Formation of 2-(2,4-dimethoxyphenyl)-3,3-dimethylbutanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-3,3-dimethyloxetane has several applications in scientific research:
Chemistry: Used as a
Properties
CAS No. |
674777-24-3 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3,3-dimethyloxetane |
InChI |
InChI=1S/C13H18O3/c1-13(2)8-16-12(13)10-6-5-9(14-3)7-11(10)15-4/h5-7,12H,8H2,1-4H3 |
InChI Key |
CDJIUTHGUWJBNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1C2=C(C=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


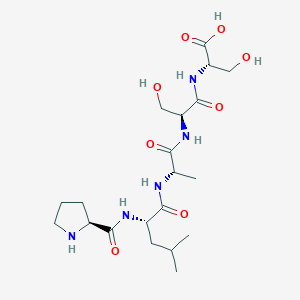


![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)
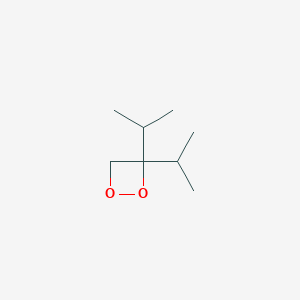
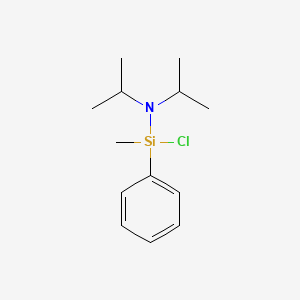
![4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B12543138.png)
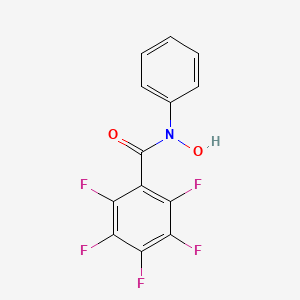
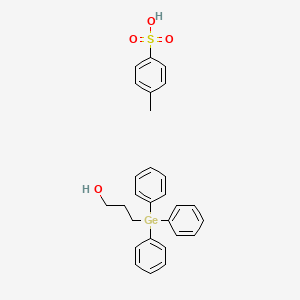
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)

![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)
